Rivoglitazone Exhibits 100-170x Higher In Vitro PPARγ Potency Than Pioglitazone and Rosiglitazone
In luciferase reporter gene assays using human PPARγ, rivoglitazone activated the receptor with substantially higher potency than pioglitazone and rosiglitazone. Rivoglitazone exhibited an EC50 of 4.9 nM for hPPARγ transactivation, representing a 112-fold increase in potency over rosiglitazone (EC50 = 549 nM) and a 102-fold increase over pioglitazone (EC50 = 500 nM) [1]. The enhanced potency is attributed to rivoglitazone's benzimidazole moiety forming additional hydrogen bonds with Ser342 and hydrophobic contacts with Ile341 and Met364 within the PPARγ ligand-binding domain [2].
| Evidence Dimension | PPARγ transactivation potency (EC50) |
|---|---|
| Target Compound Data | 4.9 nM |
| Comparator Or Baseline | Rosiglitazone: 549 nM; Pioglitazone: 500 nM |
| Quantified Difference | 112-fold more potent than rosiglitazone; 102-fold more potent than pioglitazone |
| Conditions | Human PPARγ luciferase reporter gene assay in HEK293 cells |
Why This Matters
Higher potency enables lower therapeutic doses, potentially reducing off-target effects and improving the therapeutic window in research models.
- [1] Kanda S, Nakashima R, Takahashi K, Tanaka J, Ogawa J, Ogata T, et al. Potent antidiabetic effects of rivoglitazone, a novel peroxisome proliferator–activated receptor-γ agonist, in obese diabetic rodent models. J Pharmacol Sci. 2009;111(2):155-166. View Source
- [2] Ohashi M, Oyama T, Nakagome I, Satoh M, Nishio Y, Nobusada H, et al. X-ray crystal structure of rivoglitazone bound to PPARγ and PPAR subtype selectivity of TZDs. Sci Rep. 2017;7:46053. doi: 10.1038/srep46053. View Source
